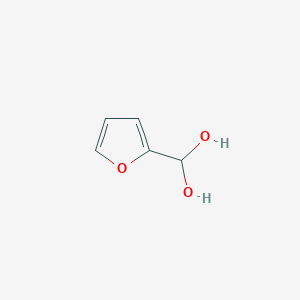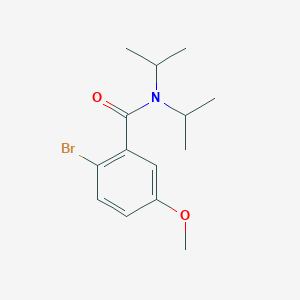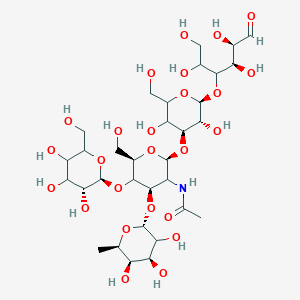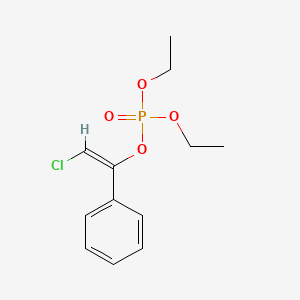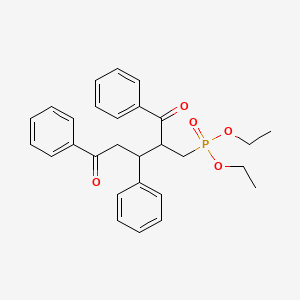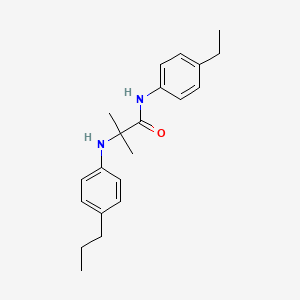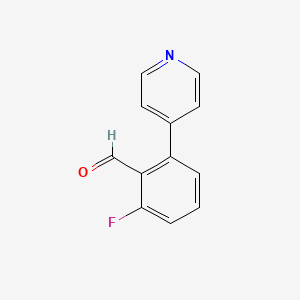![molecular formula C9H12ClNO2 B14134759 Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate CAS No. 89129-22-6](/img/structure/B14134759.png)
Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate is a complex organic compound characterized by its bicyclic structure. This compound contains a nitrogen atom within its bicyclic framework, making it a member of the azabicyclo family. The presence of a chlorine atom and a carboxylate ester group further adds to its chemical uniqueness .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
化学反应分析
Types of Reactions
Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
科学研究应用
Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids, known for their biological activities.
Uniqueness
Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carboxylate ester group differentiates it from other similar compounds, making it a valuable compound for various applications .
属性
CAS 编号 |
89129-22-6 |
|---|---|
分子式 |
C9H12ClNO2 |
分子量 |
201.65 g/mol |
IUPAC 名称 |
methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate |
InChI |
InChI=1S/C9H12ClNO2/c1-13-8(12)9(10)4-6-2-3-7(9)11-5-6/h2-3,6-7,11H,4-5H2,1H3 |
InChI 键 |
RWXNTMUSKBATOG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CC2CNC1C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14134678.png)
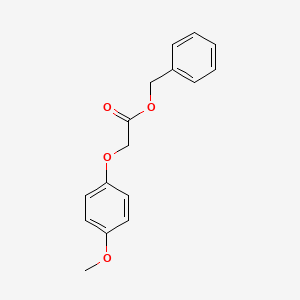
![3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol](/img/structure/B14134687.png)

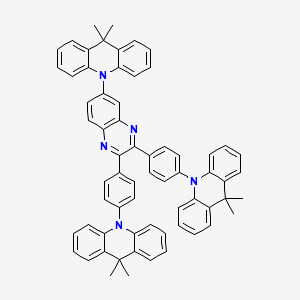
![3-methoxy-N'-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B14134705.png)
